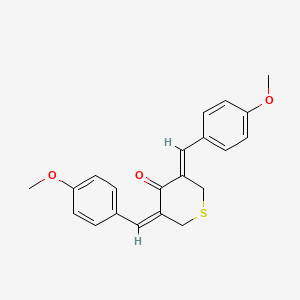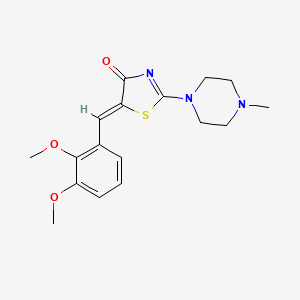![molecular formula C18H23ClN2O3S B11619037 N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide CAS No. 328071-01-8](/img/structure/B11619037.png)
N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiourea moiety, and a pentyl-substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA typically involves the reaction of 2-chlorophenyl isothiocyanate with a suitable oxolane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-CHLOROPHENYL)-1-(2-OXO-2-PHENYLETHYL)-6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A]AZEPIN-1-IUM BROMIDE
- N-(1-((4-CHLOROPHENYL)THIO)-2-OXO-2-PHENYLETHYL)BENZAMIDE
Uniqueness
1-(2-CHLOROPHENYL)-3-[2-(2-OXO-5-PENTYLOXOLAN-3-YL)ACETYL]THIOUREA is unique due to its specific structural features, such as the combination of a chlorophenyl group, a thiourea moiety, and a pentyl-substituted oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
328071-01-8 |
|---|---|
Molekularformel |
C18H23ClN2O3S |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)carbamothioyl]-2-(2-oxo-5-pentyloxolan-3-yl)acetamide |
InChI |
InChI=1S/C18H23ClN2O3S/c1-2-3-4-7-13-10-12(17(23)24-13)11-16(22)21-18(25)20-15-9-6-5-8-14(15)19/h5-6,8-9,12-13H,2-4,7,10-11H2,1H3,(H2,20,21,22,25) |
InChI-Schlüssel |
USYPSOXZEGPBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC(C(=O)O1)CC(=O)NC(=S)NC2=CC=CC=C2Cl |
Löslichkeit |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618954.png)
![[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B11618963.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11618967.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618975.png)
![2-(2,3-dimethoxyphenyl)-4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-1H-imidazole](/img/structure/B11618977.png)

![propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11618987.png)
![10-(biphenyl-4-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11619001.png)

![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619008.png)
![3-{2-[4-(benzyloxy)-3-methoxyphenyl]-5-phenyl-1H-imidazol-4-yl}quinoline](/img/structure/B11619014.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619023.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619033.png)
